molecular formula C4H2N2OS B13081763 4-Hydroxy-1,3-thiazole-5-carbonitrile

4-Hydroxy-1,3-thiazole-5-carbonitrile

Cat. No.: B13081763
M. Wt: 126.14 g/mol
InChI Key: VPDVCUYHEAPKLO-UHFFFAOYSA-N
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Description

4-Hydroxy-1,3-thiazole-5-carbonitrile is a heterocyclic compound containing both sulfur and nitrogen atoms within its structure. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, materials science, and industrial chemistry. The presence of the thiazole ring imparts unique chemical properties, making it a valuable scaffold for the development of new molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-1,3-thiazole-5-carbonitrile typically involves the reaction of thiobenzamide with monobromomalonamide in the presence of a base such as pyridine. The reaction is carried out under reflux conditions in absolute ethanol for several hours . This method allows for the efficient construction of the thiazole ring with the desired substituents.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and implementing continuous flow processes to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxy-1,3-thiazole-5-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Primary amines.

    Substitution: Various substituted thiazole derivatives depending on the reagents used.

Mechanism of Action

The mechanism of action of 4-Hydroxy-1,3-thiazole-5-carbonitrile involves its interaction with various molecular targets and pathways. In biological systems, the compound can inhibit enzyme activity, disrupt cell membrane integrity, and interfere with DNA synthesis. These actions are mediated through the binding of the thiazole ring to specific receptors or enzymes, leading to the observed biological effects .

Comparison with Similar Compounds

Uniqueness: 4-Hydroxy-1,3-thiazole-5-carbonitrile stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both hydroxyl and nitrile groups allows for diverse chemical modifications, making it a versatile compound for various applications.

Properties

Molecular Formula

C4H2N2OS

Molecular Weight

126.14 g/mol

IUPAC Name

4-hydroxy-1,3-thiazole-5-carbonitrile

InChI

InChI=1S/C4H2N2OS/c5-1-3-4(7)6-2-8-3/h2,7H

InChI Key

VPDVCUYHEAPKLO-UHFFFAOYSA-N

Canonical SMILES

C1=NC(=C(S1)C#N)O

Origin of Product

United States

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